molecular formula C17H17NO6 B11956577 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11956577
M. Wt: 331.32 g/mol
InChI Key: SWXNYMZEQBOXAG-UHFFFAOYSA-N
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Description

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with benzyloxycarbonyl, ethoxycarbonyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or ethoxycarbonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or replication.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Benzyloxy)carbonyl)-3-(methoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
  • 5-((Benzyloxy)carbonyl)-3-(propoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

3-ethoxycarbonyl-4-methyl-5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C17H17NO6/c1-3-23-16(21)12-10(2)13(18-14(12)15(19)20)17(22)24-9-11-7-5-4-6-8-11/h4-8,18H,3,9H2,1-2H3,(H,19,20)

InChI Key

SWXNYMZEQBOXAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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